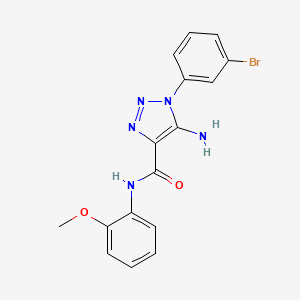
1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide, also known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been used for research purposes in the field of neuroscience. FPPP has been found to have potential applications in the study of various neurological and psychiatric disorders.
Mécanisme D'action
1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain, including increased motivation, euphoria, and addiction. 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has also been found to have some affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has been found to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine in the nucleus accumbens, a region of the brain that is associated with reward and motivation. 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has also been found to increase the activity of the mesolimbic dopamine system, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has several advantages for laboratory experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in various neurological and psychiatric disorders. However, 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide also has some limitations. It is a psychoactive drug that can have addictive properties, which may limit its use in some experiments. Additionally, the synthesis of 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide requires specialized equipment and expertise, which can make it challenging to produce.
Orientations Futures
There are several future directions for research on 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide. One area of interest is the role of 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide in addiction and substance abuse. 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has been found to have addictive properties, and further research is needed to understand the mechanisms underlying its addictive potential. Another area of interest is the potential therapeutic applications of 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide in the treatment of neurological and psychiatric disorders. 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has been found to have potential applications in the treatment of depression, schizophrenia, and addiction, and further research is needed to explore these potential therapeutic uses.
Applications De Recherche Scientifique
1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to have an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has been used to study the role of dopamine in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.
Propriétés
IUPAC Name |
1-(3-fluorobenzoyl)-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-2-8-18-15(20)12-6-9-19(10-7-12)16(21)13-4-3-5-14(17)11-13/h3-5,11-12H,2,6-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLDLLWBPIBCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzoyl)-N-propylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine](/img/structure/B4772144.png)
![1-methyl-3-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772149.png)

![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4772167.png)
![1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4772176.png)

![1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4772204.png)
![N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4772208.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4772226.png)
![[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4772233.png)
![N-(3,4-dimethylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4772240.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4772244.png)
![5-ethyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4772257.png)